6-Methoxy-2,3-dimethyl-7-nitro-1H-indole
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Overview
Description
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux in methanol .
Chemical Reactions Analysis
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole include:
6-Methoxyindole: Lacks the nitro and dimethyl groups, leading to different chemical and biological properties.
2,3-Dimethylindole: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
7-Nitroindole: Lacks the methoxy and dimethyl groups, resulting in different biological activities.
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
68289-71-4 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethyl-7-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(16-3)11(10)13(14)15/h4-5,12H,1-3H3 |
InChI Key |
QAOHBDPEVGQEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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